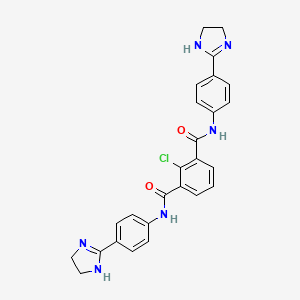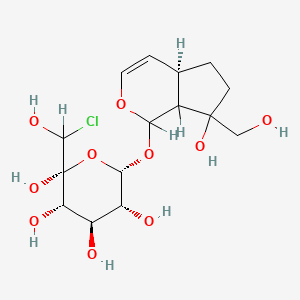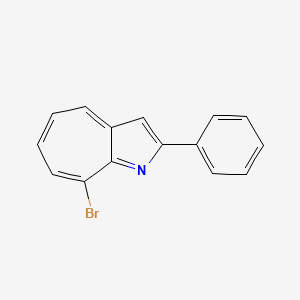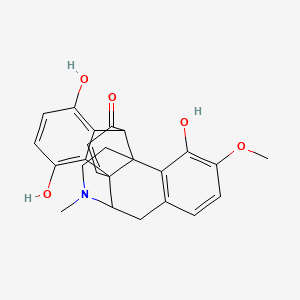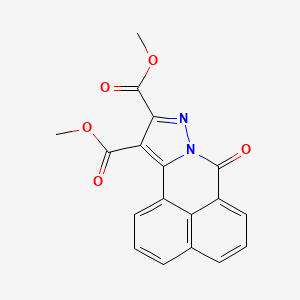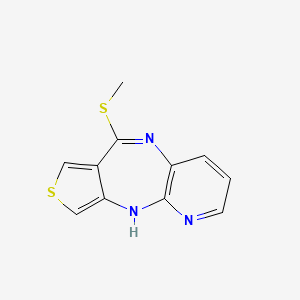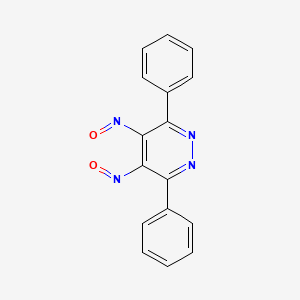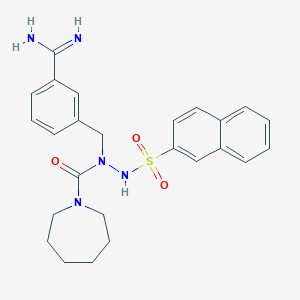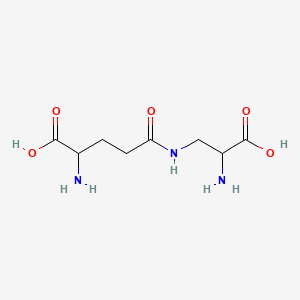
N-gamma-Glutamyldiaminopropionic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-gamma-Glutamyldiaminopropionic acid is a compound with the chemical formula C8H15N3O5 and a molecular weight of 233.22 g/mol It is a derivative of glutamic acid, where the gamma-carboxyl group is linked to a diaminopropionic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-gamma-Glutamyldiaminopropionic acid typically involves the coupling of glutamic acid with diaminopropionic acid. One common method is the use of peptide coupling reagents such as carbodiimides (e.g., EDC) in the presence of a base like N-methylmorpholine. The reaction is carried out in an aqueous or organic solvent under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound can be achieved through microbial fermentation processes. For instance, Corynebacterium glutamicum can be used to produce glutamic acid, which is then coupled with diaminopropionic acid using enzymatic or chemical methods. This approach is advantageous due to its scalability and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions
N-gamma-Glutamyldiaminopropionic acid can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The amino groups can participate in nucleophilic substitution reactions to form derivatives with different functional groups
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine
Major Products
The major products formed from these reactions include oximes, nitriles, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
N-gamma-Glutamyldiaminopropionic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex peptides and proteins.
Biology: Studied for its role in enzymatic reactions involving gamma-glutamyl transferases.
Medicine: Investigated for its potential therapeutic effects, including its role in modulating neurotransmitter activity.
Industry: Utilized in the production of biodegradable polymers and as a precursor for various chemical syntheses .
Mécanisme D'action
The mechanism of action of N-gamma-Glutamyldiaminopropionic acid involves its interaction with gamma-glutamyl transferases, which catalyze the transfer of the gamma-glutamyl group to various acceptor molecules. This process is crucial in the metabolism of glutathione and other gamma-glutamyl compounds. The compound’s effects are mediated through its ability to modulate enzymatic activity and influence cellular redox states .
Comparaison Avec Des Composés Similaires
Similar Compounds
Gamma-aminobutyric acid (GABA): A non-protein amino acid involved in neurotransmission.
Gamma-glutamylcysteine: A precursor in the biosynthesis of glutathione.
Gamma-glutamyltaurine: Known for its immunostimulatory activities
Uniqueness
N-gamma-Glutamyldiaminopropionic acid is unique due to its specific structure, which allows it to participate in a wide range of biochemical reactions. Its ability to modulate gamma-glutamyl transferase activity sets it apart from other similar compounds, making it a valuable tool in both research and industrial applications .
Propriétés
Numéro CAS |
86860-76-6 |
|---|---|
Formule moléculaire |
C8H15N3O5 |
Poids moléculaire |
233.22 g/mol |
Nom IUPAC |
2-amino-5-[(2-amino-2-carboxyethyl)amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C8H15N3O5/c9-4(7(13)14)1-2-6(12)11-3-5(10)8(15)16/h4-5H,1-3,9-10H2,(H,11,12)(H,13,14)(H,15,16) |
Clé InChI |
DASYMHXJHPKJKE-UHFFFAOYSA-N |
SMILES canonique |
C(CC(=O)NCC(C(=O)O)N)C(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


